molecular formula C23H25NO2 B180980 N-Trityldiethanolamine CAS No. 23202-47-3

N-Trityldiethanolamine

Cat. No.: B180980
CAS No.: 23202-47-3
M. Wt: 347.4 g/mol
InChI Key: YJLPWJRMZCVURD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as Triethanolamine, has been discussed in the literature . Triethanolamine is a highly demanded product in medium- and low-tonnage chemistry used in many fields of production . Various methods for its production, including catalytic processes, have been considered .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For instance, the efficiency of antioxidants against the formation of particular species of oxidation products has been measured based on lipid oxidation .

Scientific Research Applications

  • N-Nitrosodiethanolamine in Wastewater : A study by Dai, Zeng, and Mitch (2015) in "Environmental Science and Technology Letters" discusses N-Nitrosodiethanolamine as a significant component of total N-nitrosamines in recycled wastewater, emphasizing its formation from triethanolamine precursors used in consumer products (Dai, Zeng, & Mitch, 2015).

  • Toxicology and Carcinogenesis Studies of Triethanolamine : Research published in "National Toxicology Program technical report series" in 1999 examines the widespread use of triethanolamine in various products and its potential conversion to carcinogens like N-nitrosodiethanolamine (National Toxicology Program, 1999).

  • Lanthanide-doped Luminescent Nano-bioprobes : Liu et al. (2013) in "Nanoscale" explore luminescent inorganic nanoparticles doped with trivalent lanthanides, mentioning the use of triethanolamine in the synthesis process (Liu et al., 2013).

  • Carcinogenicity of Nitrosodiethanolamine : A study by Lijinsky, Reuber, and Manning (1980) in "Nature" discusses the potent carcinogenicity of nitrosodiethanolamine in rats (Lijinsky, Reuber, & Manning, 1980).

  • Antibacterial Agent Triclosan and Membranotropic Effects : A study in "Archives of biochemistry and biophysics" by Villalaín et al. (2001) explores Triclosan, which interacts with cell membranes and is related to the use of triethanolamine in cosmetic products (Villalaín et al., 2001).

Safety and Hazards

The safety data sheet for similar compounds like Diethylamine suggests that it is flammable and can cause burns of eyes, skin, and mucous membranes . Thermal decomposition can lead to the release of irritating gases and vapors .

Properties

IUPAC Name

2-[2-hydroxyethyl(trityl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c25-18-16-24(17-19-26)23(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,25-26H,16-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLPWJRMZCVURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403263
Record name Ethanol, 2,2'-[(triphenylmethyl)imino]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23202-47-3
Record name Ethanol, 2,2'-[(triphenylmethyl)imino]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-BIS(2-HYDROXYETHYL)TRITYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

From diethanolamine and trityl chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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